molecular formula C23H17BrN2O3 B2811093 (Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929856-22-4

(Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2811093
CAS RN: 929856-22-4
M. Wt: 449.304
InChI Key: GMXZMDFHTLLJAF-NHDPSOOVSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzofuro[7,6-e][1,3]oxazin-3(7H)-one core, which is a type of heterocyclic compound. Heterocycles are very common in nature and are present in many important molecules like vitamins, antibiotics, and many pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For example, the bromobenzylidene group might undergo reactions typical of aromatic halides, while the oxazinone group might participate in reactions typical of lactams .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational chemistry methods .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Derivatives from 2-Acyl(or aroyl)-cyanatobenzenes : The synthesis of 3,4-Dihydro-2H-benz[1,3]oxazin-2-ones from 2-acyl(or aroyl)-cyanatobenzenes and anisole under Friedel-Crafts conditions represents a chemical transformation that could be relevant to the study of similar benzofuro[1,3]oxazin derivatives. This method employs a DIMROTH rearrangement, highlighting a synthetic pathway that could potentially be applied to related compounds for the development of novel organic materials or pharmaceuticals (Buttke, Ramm, & Niclas, 1993).

Antimicrobial and Antitubercular Activity

  • Amidoalkyl Dibenzofuranols and Benzofuro[1,3]oxazin Derivatives : A class of amidoalkyl dibenzofuranols and 1H-benzo[2,3]benzofuro[4,5-e][1,3]oxazin-3(2H)-ones demonstrated significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. This suggests potential applications of related structures in the development of new antitubercular agents, which could be a crucial area of research in addressing tuberculosis (Kantevari et al., 2011).

Enzyme Inhibition and Anti-Platelet Activity

  • DNA-PK Inhibition and Anti-Platelet Activity : The study of 2-(N-substituted-3-aminopyridine)-substituted-1,3-benzoxazines revealed compounds with potential as DNA-PK inhibitors and agents that inhibit platelet aggregation. This underscores the compound's relevance in exploring new therapeutic agents targeting DNA repair mechanisms or as anti-thrombotic drugs (Ihmaid et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety tests would need to be conducted to determine its toxicity, flammability, and other hazard properties .

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. For example, if it shows promising biological activity, it could be developed into a new drug .

properties

IUPAC Name

(2Z)-2-[(4-bromophenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O3/c24-17-3-1-15(2-4-17)11-21-22(27)18-5-6-20-19(23(18)29-21)13-26(14-28-20)12-16-7-9-25-10-8-16/h1-11H,12-14H2/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXZMDFHTLLJAF-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)Br)C3=O)OCN1CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)Br)/C3=O)OCN1CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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